1-bromo-4-(3-bromoprop-1-enyl)benzene
Description
1-Bromo-4-(3-bromoprop-1-enyl)benzene (CAS: 184773-89-5; molecular formula: C₉H₈Br₂) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 3-bromoprop-1-enyl group at the adjacent position . The propenyl moiety introduces a conjugated double bond, enhancing its utility in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing π-conjugated systems in materials science and pharmaceuticals.
Properties
CAS No. |
96090-12-9 |
|---|---|
Molecular Formula |
C9H8Br2 |
Molecular Weight |
275.97 g/mol |
IUPAC Name |
1-bromo-4-(3-bromoprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2 |
InChI Key |
YOZFZNNDFOOJMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCBr)Br |
Origin of Product |
United States |
Preparation Methods
Reduction of Cinnamyl Aldehyde to Allylic Alcohol
The synthesis begins with the reduction of (E)-4-bromocinnamaldehyde to the corresponding allylic alcohol using sodium borohydride (NaBH₄) in methanol at 0°C. This step proceeds quantitatively, yielding (E)-1-(4-bromophenyl)prop-2-en-1-ol. The reaction’s low temperature minimizes side reactions such as over-reduction or isomerization of the double bond.
Reaction Conditions:
Bromination of Allylic Alcohol with Phosphorus Tribromide
The allylic alcohol is subsequently treated with phosphorus tribromide (PBr₃) in anhydrous diethyl ether under nitrogen atmosphere. This step converts the hydroxyl group into a bromide, forming the target compound with high stereochemical fidelity to the E-isomer.
Reaction Conditions:
Table 1: Two-Step Synthesis Optimization
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Aldehyde Reduction | NaBH₄ | MeOH | 0°C → RT | >95 |
| Alcohol Bromination | PBr₃ | Et₂O | 0°C | 78–81 |
Direct Bromination of Propenylbenzene Derivatives
An alternative route involves the direct bromination of 4-(prop-1-en-1-yl)benzene using bromine (Br₂) or brominating agents. This method requires careful control to avoid over-bromination or rearrangement of the allylic system.
Bromination with Molecular Bromine
In dichloromethane at −10°C, bromine selectively reacts with the allylic position of 4-(prop-1-en-1-yl)benzene, facilitated by iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The reaction proceeds via an electrophilic mechanism, where FeBr₃ polarizes Br₂ to generate a bromonium ion intermediate.
Reaction Conditions:
Side Reactions and Byproduct Formation
Competing reactions include:
-
Aromatic bromination: Uncontrolled conditions lead to para-bromination of the benzene ring, necessitating stoichiometric control.
-
Double bond isomerization: Prolonged reaction times or elevated temperatures promote Z/E isomerization.
Hydrodebromination of Polybrominated Precursors
A less conventional approach involves the selective hydrodebromination of 1,2,3-tribromoprop-1-en-1-ylbenzene using water as a proton source. This method, while innovative, suffers from lower yields due to competing elimination pathways.
Reaction Conditions:
Table 2: Comparative Analysis of Hydrodebromination
| Parameter | Hydrodebromination | Direct Bromination |
|---|---|---|
| Yield (%) | 45–50 | 68–72 |
| Selectivity | Moderate | High |
| Side Products | Elimination | Aromatic bromide |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance heat and mass transfer during bromination. Key challenges include:
-
Purity control: Removal of residual FeBr₃ via aqueous washes.
-
Waste management: Recycling bromine byproducts to minimize environmental impact.
Stereochemical and Regiochemical Insights
The E-isomer dominates in all synthetic routes due to steric hindrance during the bromination step, which favors trans addition. Computational studies suggest that the transition state for PBr₃-mediated bromination adopts a conformation minimizing allylic strain .
Chemical Reactions Analysis
1-bromo-4-(3-bromoprop-1-enyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other groups in the presence of suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the oxidizing agent used.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with various reagents
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-bromo-4-(3-bromoprop-1-enyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is explored for its potential use in the development of new drugs.
Material Science: It is used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-bromo-4-(3-bromoprop-1-enyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the double bond in the prop-1-en-1-yl group can undergo addition reactions. These interactions lead to the formation of different products, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Halogenated Alkyl/Aryl Groups
1-Bromo-4-(chloromethyl)benzene
- Structure : Benzene with bromine (para) and chloromethyl (meta or para) substituents.
- Reactivity : The chloromethyl group undergoes nucleophilic substitution (e.g., SN2) more readily than bromoalkenes, enabling alkylation reactions. Used in one-pot dual arylations with Pd catalysis (yields: 57–96%) .
- Applications : Synthesis of biaryls and functionalized aromatics.
1-Bromo-4-(trifluoromethyl)benzene
- Structure : Trifluoromethyl (electron-withdrawing) and bromine substituents.
- Reactivity : The CF₃ group deactivates the ring, directing electrophilic substitution to specific positions. Used in photoredox-catalyzed hydrofunctionalization .
- Applications : Fluorinated pharmaceutical intermediates.
Unsaturated Carbon Chains
1-(3-Bromo-1-propyn-1-yl)-4-methylbenzene
- Structure : Propargyl (alkyne) group instead of propenyl (alkene).
- Reactivity : The triple bond enables cycloaddition (e.g., Huisgen) and alkyne-specific coupling reactions. Higher stability but less conjugation than alkenes .
- Applications : Click chemistry and polymer precursors.
1-Bromo-4-(hex-1-ynyl)benzene
- Structure : Extended alkyne chain (hexynyl) substituent.
- Reactivity : Long carbon chain enhances hydrophobicity; used in nickel-catalyzed polymerizations .
- Applications : Conductive polymer synthesis.
Heteroatom-Containing Substituents
1-Bromo-4-[(3-hexanon-2-en-1-yl)sulfanyl]benzene (3h) Structure: Sulfur-containing thioether group. Reactivity: Sulfur participates in coordination chemistry (e.g., with gold catalysts) and oxidation reactions . Applications: Metal-organic frameworks (MOFs).
1-Bromo-4-(methoxymethyl)benzene
Key Observations :
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for 1-bromo-4-(3-bromoprop-1-enyl)benzene, and how do reaction conditions influence yield?
The compound is synthesized via bromination of 4-(3-bromoprop-1-en-1-yl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., Fe or AlBr₃) . Solvents like carbon tetrachloride or chloroform are typically employed at ambient or slightly elevated temperatures (~40–60°C). Key factors affecting yield include:
- Catalyst purity : Impurities can lead to side reactions (e.g., over-bromination).
- Solvent choice : Polar aprotic solvents enhance electrophilic substitution.
- Temperature control : Higher temperatures may accelerate decomposition. Yields typically range from 60–85% under optimized conditions .
Q. What substitution and addition reactions are characteristic of this compound?
The dual bromine atoms and alkene group enable diverse reactivity:
- Nucleophilic substitution : The allylic bromine undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols), yielding derivatives like 4-(3-aminoprop-1-enyl)benzene .
- Electrophilic addition : The alkene participates in halogenation (e.g., with Cl₂) to form 1-bromo-4-(3-chloropropyl)benzene .
- Cross-coupling : Suzuki or Heck reactions exploit the aryl bromide for C–C bond formation .
Q. How can researchers safely handle this compound in the lab?
Safety protocols include:
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Waste disposal : Halogenated waste containers for unused material .
Advanced Research Questions
Q. How can reaction optimization address contradictions in reported yields for this compound’s synthesis?
Discrepancies in yields often arise from:
- Trace moisture : Hydrolysis of AlBr₃ reduces catalytic activity; use molecular sieves.
- Reaction time : Prolonged exposure to Br₂ increases side products (e.g., dibrominated byproducts).
- Scaling methods : Batch vs. continuous flow reactors (industrial settings use flow systems for better temperature control) . Methodological approach: Design a fractional factorial experiment to isolate variables (catalyst loading, solvent volume, time) .
Q. What strategies validate regioselectivity in substitution reactions involving the allylic bromine?
Conflicting reports on regioselectivity can be resolved via:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution at the allylic position.
- Computational modeling : DFT calculations predict transition states for SN₂ vs. radical pathways.
- Isotopic labeling : Use ⁸¹Br to track substitution sites via mass spectrometry .
Q. How does this compound’s reactivity compare to analogs with single bromine or chlorine substituents?
The dual bromine atoms enhance electrophilicity and polarizability, enabling:
- Faster nucleophilic substitution vs. mono-brominated analogs.
- Greater stability in radical reactions compared to chlorinated derivatives. Comparative studies using Hammett constants (σ⁺) quantify electronic effects .
Q. What role does this compound play in enzyme inhibition studies?
The bromine atoms act as hydrogen-bond acceptors, making it a candidate for:
- Enzyme active-site probes : Modify the alkene to introduce fluorophores for binding assays.
- Transition-state analogs : Mimic tetrahedral intermediates in hydrolase studies. Experimental design: Co-crystallize derivatives with target enzymes (e.g., proteases) for X-ray diffraction analysis .
Methodological Recommendations
- Contradiction resolution : Use controlled replicates and statistical analysis (ANOVA) to identify outlier conditions.
- Safety compliance : Regularly audit lab protocols against OSHA standards for halogen handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
